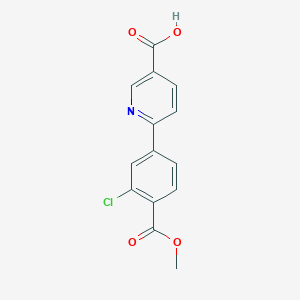
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) is a compound belonging to the class of organic compounds known as chloro-nicotinic acids. This compound is a white, crystalline solid and is soluble in water. It is also known as 5-Chloro-2-methoxycarbonylnicotinic acid and has a molecular formula of C9H7Cl2NO3. This compound has a variety of applications in scientific research and laboratory experiments.
Scientific Research Applications
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of applications in scientific research. It is commonly used as a reagent for the synthesis of biologically active compounds such as aminopyridines and aminopyrimidines. It can also be used as a starting material for the synthesis of various other compounds. Additionally, it is used in the synthesis of ligands for coordination chemistry and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) acts as an inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it inhibits the enzyme thymidylate synthase, which is involved in the production of thymidine, a nucleoside that is essential for DNA replication. In addition, it has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the production of tetrahydrofolate, a coenzyme required for the synthesis of purines.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been found to have anti-inflammatory and anti-fungal properties. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and hormones.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive compared to other compounds used in research. Additionally, it has a wide range of applications in research and can be used to synthesize a variety of biologically active compounds. However, it has some limitations in laboratory experiments. It is not soluble in organic solvents, and is not stable in the presence of strong acids or bases.
Future Directions
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of potential applications in scientific research and laboratory experiments. Future research could explore its use in the synthesis of novel pharmaceuticals, as well as its potential therapeutic applications. Additionally, further research could be conducted to further elucidate its mechanism of action and to explore its potential uses in other areas of research. Finally, research could be conducted to optimize the synthesis of this compound and to explore its potential as a reagent in the synthesis of other compounds.
Synthesis Methods
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenylacetonitrile with sodium nitrite in the presence of an acid catalyst. This results in the formation of 2-chloro-5-methoxycarbonylphenylacetonitrile nitrite. The second step involves the reaction of this nitrite with 5-chloro-2-methoxycarbonylnicotinic acid in the presence of a base such as sodium hydroxide. This yields the desired product 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%).
properties
IUPAC Name |
2-chloro-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLIEVZFBJEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688329 |
Source


|
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-23-8 |
Source


|
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)












